molecular formula C6H4N2S B12355188 6-sulfanylidene-3H-pyridine-3-carbonitrile

6-sulfanylidene-3H-pyridine-3-carbonitrile

Cat. No.: B12355188
M. Wt: 136.18 g/mol
InChI Key: HQOLIJLDHKRLON-UHFFFAOYSA-N
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Description

6-sulfanylidene-3H-pyridine-3-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with a sulfanylidene group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-sulfanylidene-3H-pyridine-3-carbonitrile can be achieved through multi-component reactions (MCRs). One efficient method involves the condensation of 3-(1H-indol-3-yl)-3-oxopropanenitrile, various aldehydes, 3-acetyl-2H-chromenones, and ammonium acetate under acetic acid conditions . This method offers several advantages, such as short reaction time, easy experimental work-up, and good product yield.

Industrial Production Methods

the principles of green chemistry and operational simplicity under metal-free reaction conditions can be applied to scale up the synthesis for industrial purposes .

Chemical Reactions Analysis

Types of Reactions

6-sulfanylidene-3H-pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the carbonitrile group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amino or alkoxy derivatives.

Mechanism of Action

The mechanism of action of 6-sulfanylidene-3H-pyridine-3-carbonitrile involves its interaction with molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s unique structure allows it to interact with various biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-sulfanylidene-3H-pyridine-3-carbonitrile is unique due to the presence of the sulfanylidene group, which imparts distinct chemical and biological properties. This group allows the compound to undergo specific reactions and interact with biological targets in ways that similar compounds cannot .

Properties

Molecular Formula

C6H4N2S

Molecular Weight

136.18 g/mol

IUPAC Name

6-sulfanylidene-3H-pyridine-3-carbonitrile

InChI

InChI=1S/C6H4N2S/c7-3-5-1-2-6(9)8-4-5/h1-2,4-5H

InChI Key

HQOLIJLDHKRLON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=S)N=CC1C#N

Origin of Product

United States

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